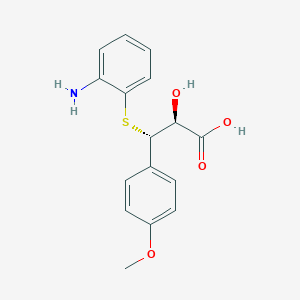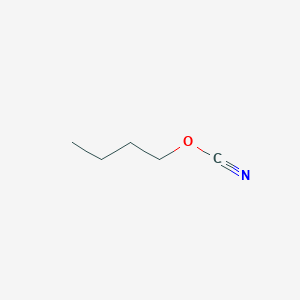
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
Overview
Description
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a methyl group, and an ethanone moiety attached to the triazole ring. It has a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, also known as Tris(benzyltriazolylmethyl)amine (TBTA), is the copper(I) ion . TBTA acts as a ligand, stabilizing the copper(I) ion in biochemical reactions .
Mode of Action
TBTA interacts with its target, the copper(I) ion, by forming a complex that stabilizes the ion . This stabilization prevents the copper(I) ion from undergoing disproportionation and oxidation, thereby enhancing its catalytic effect in biochemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by TBTA is the azide-alkyne cycloaddition, also known as the “click” reaction . By stabilizing the copper(I) ion, TBTA enhances the efficiency of this reaction, which is widely used in bioconjugation and material science .
Pharmacokinetics
It is known that tbta is soluble in dmso and dmf , suggesting that it may have good bioavailability.
Result of Action
The stabilization of the copper(I) ion by TBTA enhances the efficiency of the azide-alkyne cycloaddition . This can result in more efficient bioconjugation reactions, which are used in various fields of research and industry, including drug discovery, proteomics, and material science .
Action Environment
The action of TBTA is influenced by environmental factors such as the presence of an inert atmosphere or anhydrous conditions . One of the advantages of tbta is that it can stabilize the copper(i) ion without requiring these conditions . This makes TBTA a useful tool in a wide range of environments and applications .
Biochemical Analysis
Biochemical Properties
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context. For example, it has been suggested that this compound could act as a ligand, potentially interacting with proteins and enzymes in a way that influences their function .
Cellular Effects
In terms of cellular effects, this compound has been found to influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific conditions.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone can be synthesized through various methodsThis reaction is typically catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents . The reaction conditions often include the use of sodium hydride and methanesulfonyl azide in acetonitrile at ambient temperature for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound shares the triazole ring and benzyl group but has a carboxylic acid moiety instead of an ethanone group.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: This compound has a similar triazole ring but includes a thiazole ring and aryl group.
Uniqueness: 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-benzyl-5-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-12(10(2)16)13-14-15(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYWJMQGCVHNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377511 | |
| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133992-60-6 | |
| Record name | 1-[5-Methyl-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133992-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






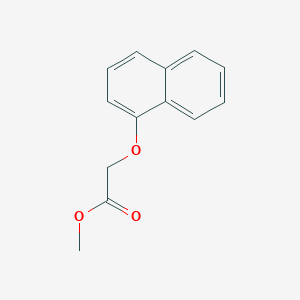
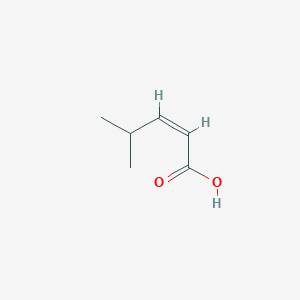
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
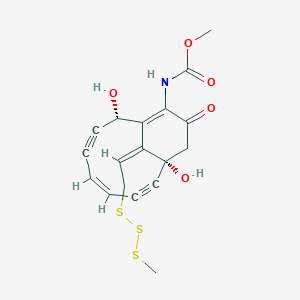
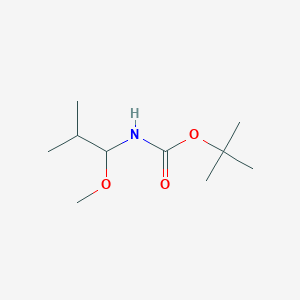

![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
